
(3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl groups and the tert-butoxycarbonyl protecting group. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and protecting group reagents like di-tert-butyl dicarbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s stability and reactivity make it a valuable tool for studying enzyme interactions and protein modifications. It can be used to design inhibitors or activators for specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its trifluoromethyl groups enhance metabolic stability and bioavailability, making it a promising candidate for drug design.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of (3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, allowing for precise interactions with target molecules. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
類似化合物との比較
- (3R,4S)-rel-4-(3,5-Difluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(3,5-Trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Comparison: Compared to similar compounds, (3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid exhibits enhanced chemical stability and reactivity due to the presence of two trifluoromethyl groups. This unique feature makes it more suitable for applications requiring high stability and specific interactions with molecular targets.
特性
分子式 |
C18H19F6NO4 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19F6NO4/c1-16(2,3)29-15(28)25-7-12(13(8-25)14(26)27)9-4-10(17(19,20)21)6-11(5-9)18(22,23)24/h4-6,12-13H,7-8H2,1-3H3,(H,26,27)/t12-,13+/m1/s1 |
InChIキー |
UAMNJUGYGLUHDQ-OLZOCXBDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


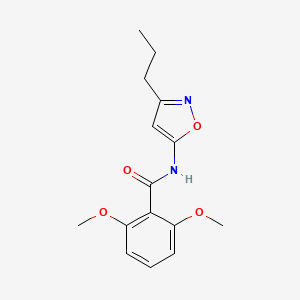
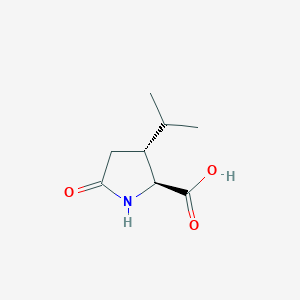
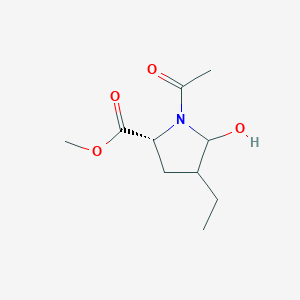
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

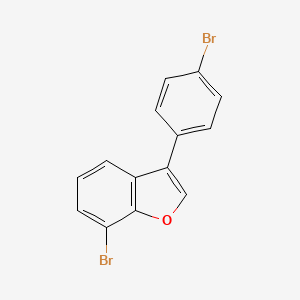
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
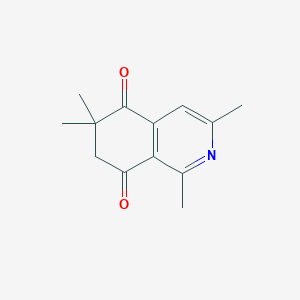
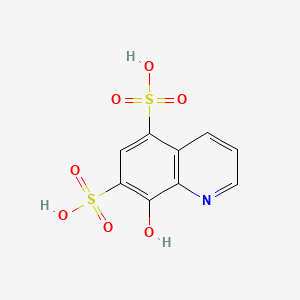
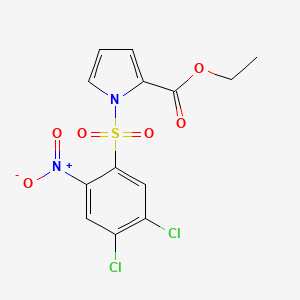
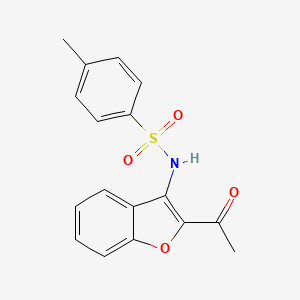

![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)

